

# Structure-activity relationship (SAR) studies of 4-(Pyrimidin-5-yl)benzonitrile analogs

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## Compound of Interest

Compound Name: 4-(Pyrimidin-5-yl)benzonitrile

Cat. No.: B1307601

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A comprehensive analysis of the structure-activity relationship (SAR) of **4-(pyrimidin-5-yl)benzonitrile** analogs reveals critical insights into their therapeutic potential. These compounds have been investigated for their efficacy as inhibitors of various enzymes and receptors, demonstrating a wide range of biological activities contingent on their structural modifications. This guide provides a comparative overview of their performance, supported by experimental data, detailed protocols, and visual diagrams of relevant signaling pathways.

## Comparative Biological Activity of 4-(Pyrimidin-5-yl)benzonitrile Analogs

The biological activity of **4-(pyrimidin-5-yl)benzonitrile** analogs is significantly influenced by the nature and position of substituents on both the pyrimidine and benzonitrile rings. The following tables summarize the in vitro potencies of various analogs against their respective targets.

### Table 1: VEGFR-2 Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives

A series of pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. The half-maximal inhibitory concentration (IC<sub>50</sub>) values are presented below. Sorafenib, a known VEGFR-2 inhibitor, was used as a reference compound.<sup>[1]</sup>

Compound ID	Modifications	IC50 (μM) against VEGFR-2 <sup>[1]</sup>
9d	Varied benzylidene and hydrazone moieties with different linkers	2.41 ± 0.16
11b	Varied benzylidene and hydrazone moieties with different linkers	1.55 ± 0.25
11c	Varied benzylidene and hydrazone moieties with different linkers	1.38 ± 0.03
11d	Varied benzylidene and hydrazone moieties with different linkers	2.32 ± 0.21
11e	Varied benzylidene and hydrazone moieties with different linkers	0.61 ± 0.01
12b	Varied benzylidene and hydrazone moieties with different linkers	0.53 ± 0.07
12c	Varied benzylidene and hydrazone moieties with different linkers	0.74 ± 0.15
12d	Varied benzylidene and hydrazone moieties with different linkers	1.61 ± 0.18
Sorafenib	Reference Drug	0.19 ± 0.15

**Table 2: Cytotoxic Activity of Pyrimidine-5-carbonitrile Derivatives**

The cytotoxic effects of these compounds were assessed against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. The IC50 values indicate the concentration required to inhibit 50% of cell growth.[1]

Compound ID	IC50 (μM) against HCT-116[1]	IC50 (μM) against MCF-7[1]
9d	1.14 ± 0.04	3.25 ± 0.05
11e	1.34 ± 0.02	2.11 ± 0.03
12b	1.52 ± 0.03	1.74 ± 0.02
12d	10.33 ± 0.01	8.41 ± 0.01
Sorafenib	3.16 ± 0.02	4.68 ± 0.03

Notably, compound 11e also showed selectivity, with an IC50 of 63.41 μM against normal human lung cells (WI-38), making it significantly less toxic to non-cancerous cells.[1]

### Table 3: Dual A2A/A2B Adenosine Receptor Antagonism of Triazole-pyrimidine-methylbenzonitrile Derivatives

A series of triazole-pyrimidine-methylbenzonitrile derivatives were evaluated as dual antagonists for the A2A and A2B adenosine receptors. The inhibitory activities are presented as IC50 values from a cAMP functional assay.[2]

Compound ID	Modifications	IC50 (nM) against A2A AR[2]	IC50 (nM) against A2B AR[2]
7i	Introduction of quinoline or its open-ring bioisosteres	2.56	14.12
AB928	Reference Drug	Not specified	Not specified

Compound 7i demonstrated potent inhibitory activity, particularly against the A2B receptor, and showed higher potency in IL-2 production than the reference compound AB928.[2]

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays cited in the evaluation of **4-(pyrimidin-5-yl)benzonitrile** analogs.

### In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of the synthesized compounds against VEGFR-2 was determined using a human VEGFR-2 tyrosine kinase ELISA kit.<sup>[1]</sup> The assay was performed according to the manufacturer's instructions. Briefly, the kinase reaction was initiated by adding ATP to the reaction mixture containing the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations. After incubation, the phosphorylated substrate was detected using a specific antibody and a colorimetric reagent. The absorbance was measured, and the IC<sub>50</sub> values were calculated by plotting the percentage of inhibition against the compound concentration.

### Cell Viability Assay (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines (HCT-116 and MCF-7) and a normal cell line (WI-38) was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.<sup>[1]</sup> Cells were seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period. Subsequently, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength. The IC<sub>50</sub> values were determined from the dose-response curves.

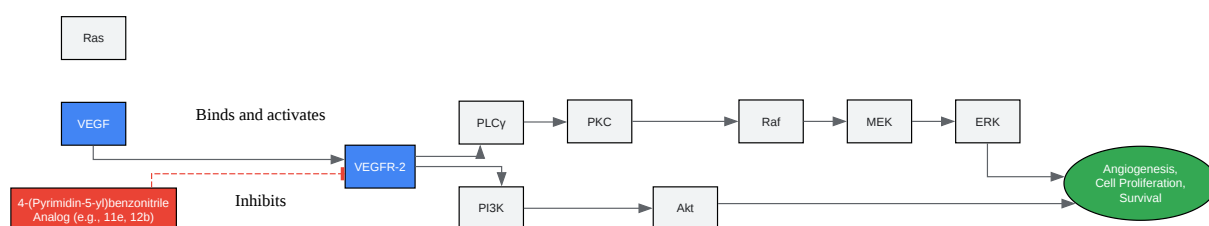
### cAMP Functional Assay for A2A and A2B Adenosine Receptors

The antagonist activity of the compounds on A2A and A2B adenosine receptors was assessed by measuring the inhibition of agonist-induced cyclic AMP (cAMP) production.<sup>[2]</sup> Cells expressing the respective receptor were stimulated with a known agonist in the presence of varying concentrations of the test compounds. The intracellular cAMP levels were then quantified using a competitive immunoassay kit. The IC<sub>50</sub> values were calculated from the

concentration-response curves, representing the concentration of the antagonist that causes a 50% inhibition of the agonist's effect.

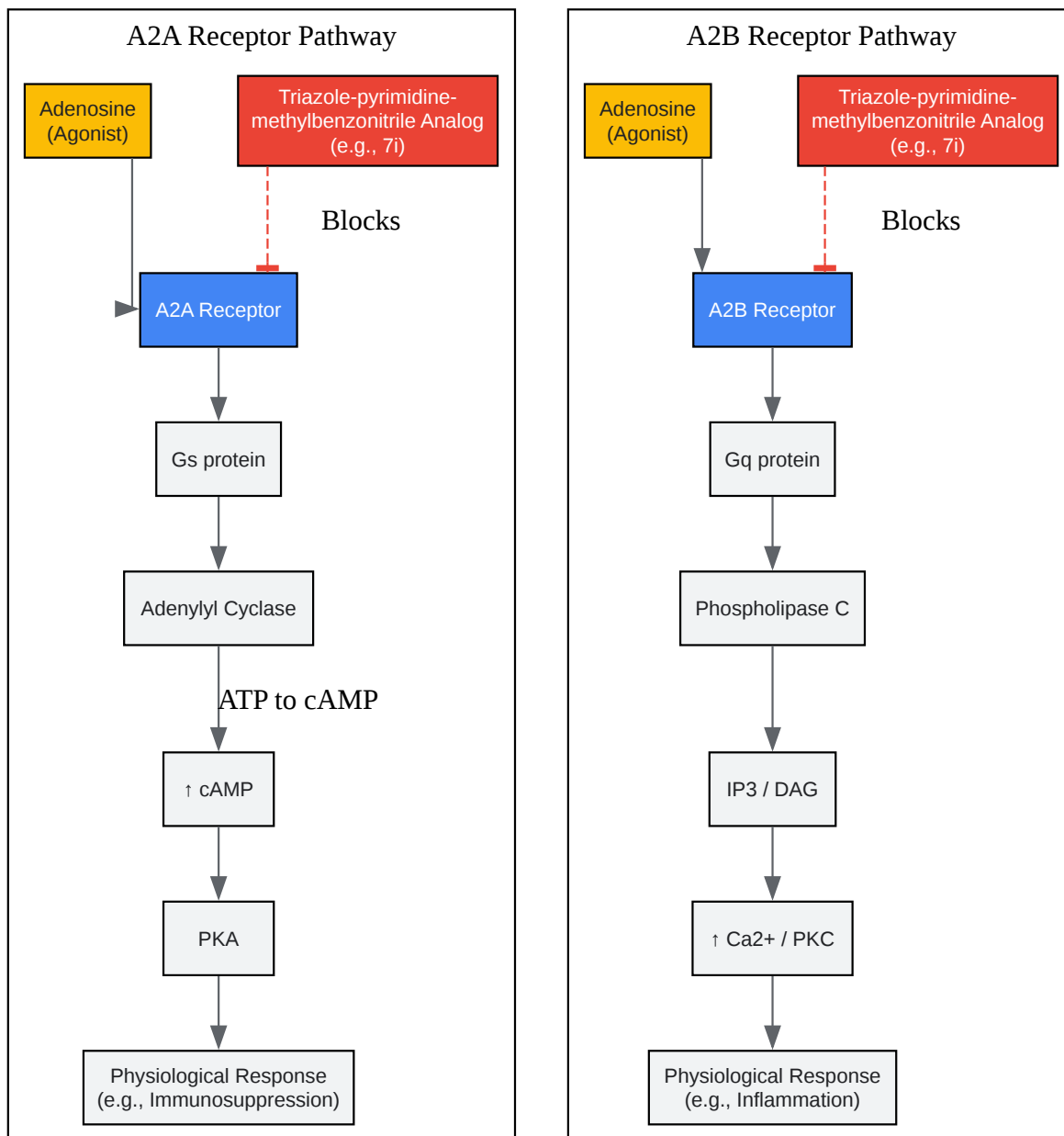
## Signaling Pathways and Experimental Workflows

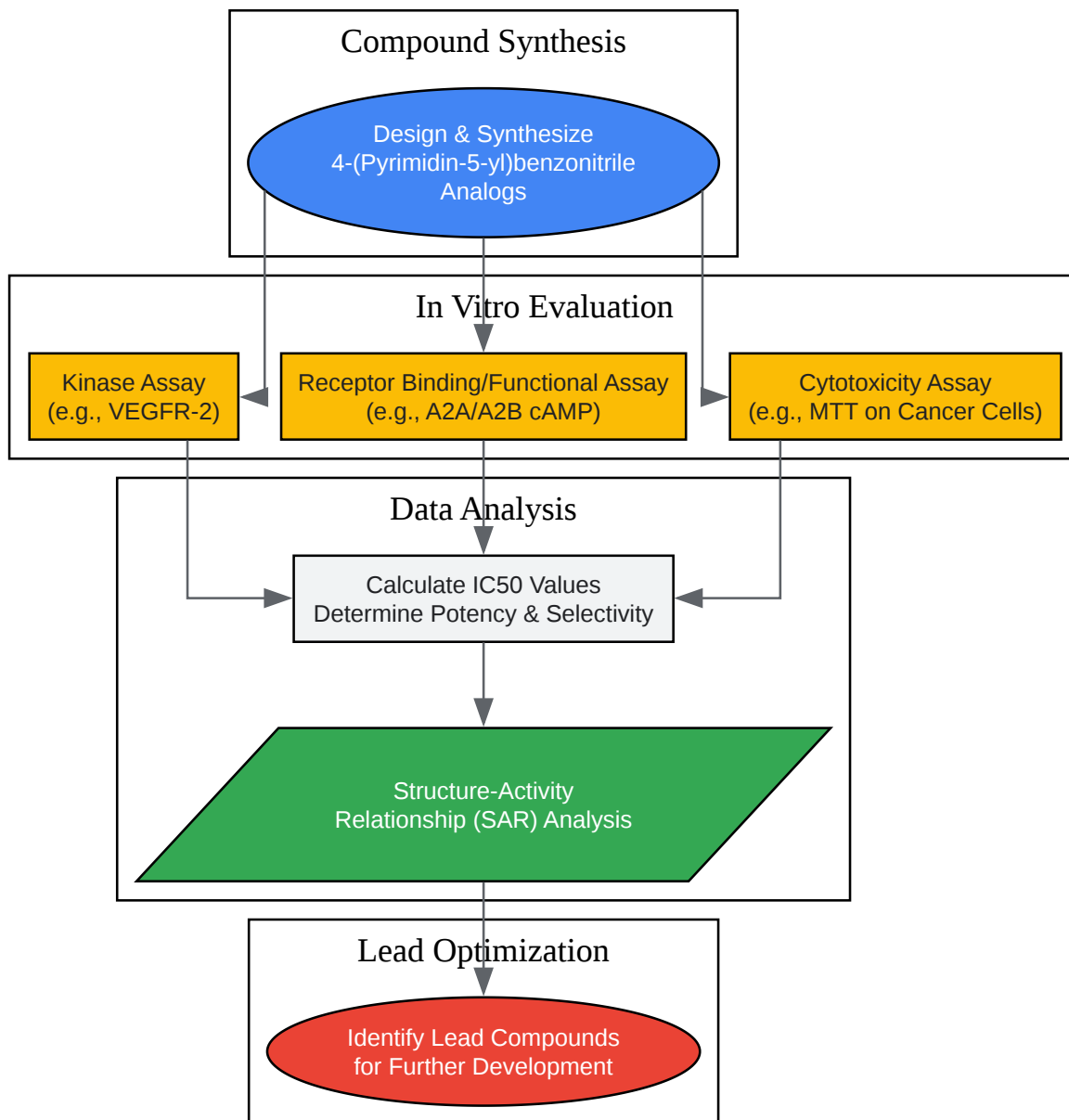
Visual diagrams are provided below to illustrate the key signaling pathways and experimental processes discussed.



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Caption: VEGFR-2 signaling pathway and the inhibitory action of **4-(pyrimidin-5-yl)benzonitrile** analogs.





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## References

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